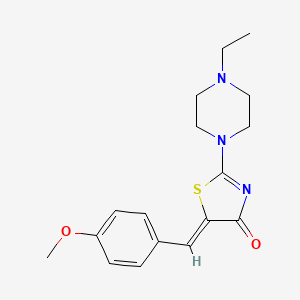![molecular formula C23H20N4O2 B11601608 4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of an ethoxyphenyl group attached to the phthalazine ring, which is further connected to an amino benzamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized by reacting phthalic anhydride with hydrazine hydrate under reflux conditions to form phthalazine-1,4-dione.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced by reacting the phthalazine-1,4-dione with 4-ethoxyphenylhydrazine in the presence of a suitable catalyst.
Formation of the Amino Benzamide Moiety: The final step involves the reaction of the intermediate product with 4-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or phthalazine derivatives.
科学研究应用
4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to exhibit anticancer activity by inducing apoptosis, inhibiting tubulin polymerization, and targeting specific enzymes such as epidermal growth factor receptor (EGFR) and aurora kinase . These interactions disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
- 4-(4-Carboxyphenyl)phthalazin-1(2H)-one
- 4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol
- 4-(Thiophen-2-yl)phthalazin-1(2H)-one
Uniqueness
4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide is unique due to its specific structural features, including the ethoxyphenyl group and the amino benzamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications, making it a valuable compound for scientific research.
属性
分子式 |
C23H20N4O2 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-18-13-9-15(10-14-18)21-19-5-3-4-6-20(19)23(27-26-21)25-17-11-7-16(8-12-17)22(24)28/h3-14H,2H2,1H3,(H2,24,28)(H,25,27) |
InChI 键 |
HFRPIMNXEYYTCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B11601526.png)
![(6Z)-6-benzylidene-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11601530.png)
![(6Z)-6-(5-bromo-2-methoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11601536.png)
![N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11601542.png)
![(3Z)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11601563.png)
![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601575.png)
![(5Z)-5-(4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601576.png)
methanethione](/img/structure/B11601584.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)

![4,4'-[(3-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11601600.png)
![(5E)-5-(3,4-diethoxybenzylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601602.png)
![(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601611.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601614.png)
